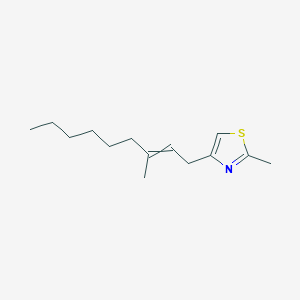![molecular formula C16H14Br2N2O2Te2 B14261894 N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide CAS No. 149329-75-9](/img/structure/B14261894.png)
N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide is a synthetic organic compound characterized by the presence of tellurium atoms and brominated phenyl groups
Preparation Methods
The synthesis of N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide typically involves the reaction of 4-bromo-2-aminophenol with tellurium tetrachloride, followed by acylation with acetic anhydride. The reaction conditions include:
Solvent: Anhydrous ethanol
Temperature: Reflux conditions (approximately 78°C)
Reaction Time: 8 hours
The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of tellurium-containing polymers and materials with unique electronic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine and tellurium, which are known to exhibit biological activity.
Medicine: Explored for its potential use in drug delivery systems and as a component in radiopharmaceuticals for imaging and therapy.
Industry: Utilized in the development of advanced materials for electronics, such as semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide involves its interaction with molecular targets through the tellurium and bromine atoms. These interactions can lead to the formation of reactive intermediates that disrupt biological processes or enhance the material properties of the compound. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide can be compared with other similar compounds, such as:
N,N’-[Ditellane-1,2-diylbis(4-chloro-2,1-phenylene)]diacetamide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
N,N’-[Ditellane-1,2-diylbis(4-methyl-2,1-phenylene)]diacetamide: Contains methyl groups instead of bromine, resulting in different chemical and biological properties.
Properties
CAS No. |
149329-75-9 |
|---|---|
Molecular Formula |
C16H14Br2N2O2Te2 |
Molecular Weight |
681.3 g/mol |
IUPAC Name |
N-[2-[(2-acetamido-5-bromophenyl)ditellanyl]-4-bromophenyl]acetamide |
InChI |
InChI=1S/C16H14Br2N2O2Te2/c1-9(21)19-13-5-3-11(17)7-15(13)23-24-16-8-12(18)4-6-14(16)20-10(2)22/h3-8H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
PNWYPFDLXJZEPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)[Te][Te]C2=C(C=CC(=C2)Br)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


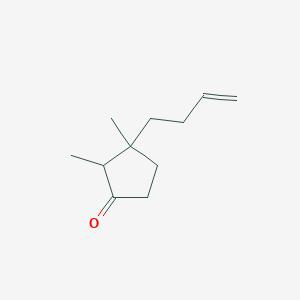
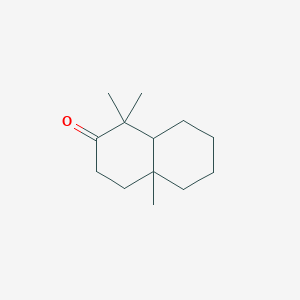
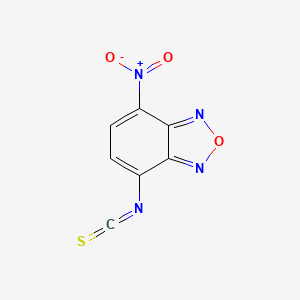
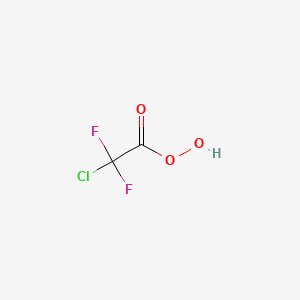


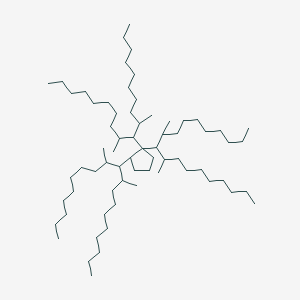
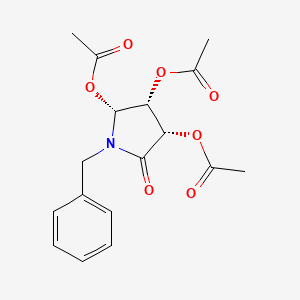
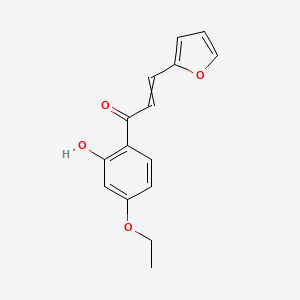

![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

